(R)-DS89002333

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H20ClF2N3O3 |

|---|---|

Molecular Weight |

447.9 g/mol |

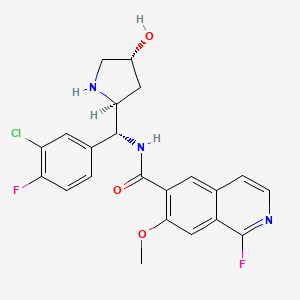

IUPAC Name |

N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide |

InChI |

InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20-/m1/s1 |

InChI Key |

KALMTELCNYQBGB-ORPRQENYSA-N |

Isomeric SMILES |

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)N[C@@H]([C@@H]3C[C@H](CN3)O)C4=CC(=C(C=C4)F)Cl |

Canonical SMILES |

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (R)-DS89002333

(R)-DS89002333 is a potent and orally active inhibitor of the Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).[1][2][3] Its mechanism of action is centered on the direct inhibition of this kinase, which is a critical driver in certain cancers, most notably in fibrolamellar hepatocellular carcinoma (FL-HCC).[4] This technical guide provides a comprehensive overview of the preclinical data elucidating the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of PRKACA and the Oncogenic DNAJB1-PRKACA Fusion Protein

Fibrolamellar hepatocellular carcinoma is a rare liver cancer characterized by a specific genetic alteration: a fusion between the DNAJB1 and PRKACA genes.[4] This fusion results in the expression of an oncogenic DNAJB1-PRKACA fusion protein, which exhibits constitutive (unregulated) kinase activity.[4] this compound exerts its therapeutic effect by directly targeting and inhibiting the catalytic activity of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein.[4]

The downstream consequence of PRKACA inhibition is the suppression of signaling pathways that are aberrantly activated by the fusion protein and are crucial for the growth and survival of cancer cells. One of the key downstream targets of PRKACA is the cAMP-responsive element-binding protein (CREB). By inhibiting PRKACA, this compound prevents the phosphorylation of CREB, a critical step in a signaling cascade that promotes cell proliferation.[1]

The targeted inhibition of the DNAJB1-PRKACA fusion protein by this compound has been demonstrated to effectively suppress the growth of FL-HCC cells in both laboratory settings and in preclinical animal models.[1][4]

Quantitative Data

The potency of this compound has been quantified through various preclinical experiments. The following tables summarize the key quantitative data available.

Table 1: In-Vitro Inhibitory Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PRKACA (biochemical assay) | 0.3 nM | [1][2][3] |

| IC50 | CREB Phosphorylation (NIH/3T3 cells) | 50 nM | [1] |

Table 2: In-Vivo Anti-Tumor Activity of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| NIH/3T3-fusion allograft (Female nude mice) | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [1] |

| FL-HCC Patient-Derived Xenograft (PDX) (Female NOD SCID mice) | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. Temporary body weight loss at the higher dose was observed, which resolved with continued dosing. | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated.

Caption: Mechanism of Action of this compound in FL-HCC.

Caption: Preclinical Experimental Workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies employed in the key experiments cited.

PRKACA Biochemical Inhibition Assay

While a detailed step-by-step protocol is not publicly available, the assay for determining the in-vitro inhibitory activity of this compound against PRKACA is an ELISA-based method. Key components and steps include:

-

Enzyme: Recombinant human PRKACA or the DNAJB1-PRKACA fusion protein.

-

Substrate: A biotinylated peptide derived from the cAMP-responsive element-binding protein (CREB).

-

Detection: The assay quantifies the phosphorylation of the biotinylated CREB substrate. This is typically achieved by capturing the phosphorylated peptide on an antibody-coated plate and detecting it with a labeled secondary antibody.

-

Procedure Outline:

-

The kinase, substrate, and varying concentrations of this compound are incubated together in a buffer containing ATP.

-

The reaction is stopped, and the mixture is transferred to an antibody-coated microplate that specifically captures the phosphorylated substrate.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular CREB Phosphorylation Assay

This assay measures the ability of this compound to inhibit PRKACA activity within a cellular context.

-

Cell Line: NIH/3T3 cells engineered to express the DNAJB1-PRKACA fusion protein.

-

Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 30 minutes).[1]

-

Detection Method: The levels of phosphorylated CREB (pCREB) are measured, typically by Western blotting or a cell-based ELISA.

-

Procedure Outline (Western Blotting):

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for pCREB, followed by a secondary antibody conjugated to a detection enzyme.

-

The signal is visualized, and band intensities are quantified.

-

The IC50 value is determined by analyzing the dose-dependent decrease in pCREB levels.

-

In-Vivo Patient-Derived Xenograft (PDX) Model

The FL-HCC patient-derived xenograft (PDX) model provides a clinically relevant system to evaluate the anti-tumor efficacy of this compound.

-

Animal Model: Immunocompromised mice, such as female NOD SCID mice.[1]

-

Tumor Implantation: Tumor fragments from a patient with FL-HCC expressing the DNAJB1-PRKACA fusion gene are subcutaneously implanted into the mice.

-

Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at defined doses and schedules (e.g., 3 and 30 mg/kg, twice daily for 22 days).[1]

-

Efficacy Assessment: Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis.

-

Outcome Measures: The primary outcome is the inhibition of tumor growth in the treatment group compared to the control group.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile, often referred to as a kinome scan, is essential to understand the specificity of a kinase inhibitor and to identify potential off-target effects. While specific kinome scan data for this compound is not publicly available, this analysis is a standard component of preclinical drug development. Such profiling typically involves testing the compound at a fixed concentration against a large panel of recombinant kinases. The percentage of inhibition for each kinase is determined, and any significant off-target interactions are further investigated by determining their IC50 values. This information is critical for predicting the therapeutic window and potential side effects of the drug candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DS89002333 - Immunomart [immunomart.com]

- 3. DS89002333 - Immunomart [immunomart.com]

- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-DS89002333: A Potent and Orally Active PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DS89002333 is a potent and orally active small molecule inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA). This inhibitor has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer predominantly affecting young adults. The primary molecular driver of FL-HCC is a chromosomal deletion that results in a fusion of the DNAJB1 and PRKACA genes, leading to the expression of the constitutively active DNAJB1-PRKACA fusion protein. This compound targets the kinase activity of this fusion protein, offering a promising therapeutic strategy for this challenging disease. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and cellular activity, preclinical efficacy, and the underlying mechanism of action. Detailed, albeit generalized, experimental protocols and visualizations of key pathways and workflows are also presented to support further research and development efforts.

Introduction

Protein Kinase A (PKA) is a key enzyme in the cyclic AMP (cAMP) signaling pathway, regulating a multitude of cellular processes. The catalytic subunit of PKA, PRKACA, is responsible for phosphorylating downstream substrates, thereby controlling cell growth, metabolism, and gene expression. In the context of fibrolamellar hepatocellular carcinoma (FL-HCC), a specific genetic alteration, a ~400 kb deletion on chromosome 19, leads to the fusion of the DNAJB1 gene with the PRKACA gene. This results in the production of the DNAJB1-PRKACA fusion protein, which exhibits constitutive, cAMP-independent kinase activity. This aberrant activity is a primary driver of tumorigenesis in FL-HCC.

This compound has emerged as a novel and potent inhibitor of PRKACA, demonstrating high efficacy in preclinical models of FL-HCC. Its oral bioavailability and significant anti-tumor effects in vivo underscore its potential as a targeted therapy for this devastating disease.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound based on publicly available information.

Table 1: In Vitro Activity of DS89002333

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC50 | 0.3 nM | Recombinant PRKACA | [1][2][3][4][5][6] |

| Cellular IC50 (p-CREB) | 50 nM | NIH/3T3 cells | [1] |

Table 2: In Vivo Efficacy of DS89002333

| Animal Model | Dosing Regimen | Outcome | Reference |

| NIH/3T3-fusion allograft model (Female nude mice) | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [1] |

| FL-HCC Patient-Derived Xenograft (PDX) model (Female NOD SCID mice) | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continuous dosing. | [1] |

Mechanism of Action and Signaling Pathway

The DNAJB1-PRKACA fusion protein drives FL-HCC through the dysregulation of downstream signaling pathways. A key mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs)[7][8][9]. The inactivation of SIKs leads to the dephosphorylation and activation of the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 translocates to the nucleus and, in complex with CREB (cAMP response element-binding protein), promotes the expression of genes that drive tumor growth[7][8]. This compound inhibits the catalytic activity of the DNAJB1-PRKACA fusion protein, thereby preventing the phosphorylation and inactivation of SIKs. This restores the normal regulation of CRTC2 and downstream gene expression.

Experimental Protocols

The following sections provide generalized protocols for key experiments cited in the literature on this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

Biochemical PRKACA Kinase Assay (ELISA-based)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against PRKACA using an ELISA-based method with a Kemptide substrate.

-

Reagents and Materials:

-

Recombinant human PRKACA enzyme

-

Biotinylated Kemptide (LRRASLG) substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

Streptavidin-coated microplate

-

Phospho-specific antibody (recognizing phosphorylated Kemptide) conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

-

Add 20 µL of a solution containing recombinant PRKACA enzyme and biotinylated Kemptide substrate to each well.

-

Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow binding of the biotinylated substrate.

-

Wash the plate to remove unbound reagents.

-

Add the phospho-specific HRP-conjugated antibody and incubate.

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.

-

Cellular CREB Phosphorylation Assay (AlphaLISA SureFire Ultra)

This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of CREB phosphorylation at Ser133 in a cell-based assay.

-

Reagents and Materials:

-

NIH/3T3 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

AlphaLISA SureFire Ultra p-CREB (Ser133) Assay Kit (containing lysis buffer, acceptor beads, and donor beads)[10]

-

Alpha-compatible microplate reader

-

-

Procedure:

-

Seed NIH/3T3 cells in a 96-well plate and culture overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 30 minutes)[1].

-

Lyse the cells by adding the AlphaLISA SureFire Ultra Lysis Buffer provided in the kit.

-

Incubate with shaking to ensure complete lysis.

-

Transfer the cell lysates to a 384-well ProxiPlate.

-

Add the acceptor bead mix and incubate.

-

Add the donor bead mix and incubate in the dark.

-

Read the plate on an Alpha-compatible microplate reader.

-

Determine the IC₅₀ value by plotting the signal against the inhibitor concentration.

-

FL-HCC Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for establishing and utilizing an FL-HCC PDX model to evaluate the in vivo efficacy of this compound.

-

Materials and Animals:

-

Female NOD SCID mice (6-8 weeks old)

-

Fresh tumor tissue from an FL-HCC patient (obtained with appropriate ethical approval)

-

Surgical instruments

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation:

-

Under sterile conditions, mince the fresh FL-HCC tumor tissue into small fragments (2-3 mm³).

-

Anesthetize a NOD SCID mouse.

-

Implant a tumor fragment subcutaneously into the flank of the mouse. The fragment can be mixed with Matrigel to improve engraftment.

-

Monitor the mice for tumor growth.

-

-

Tumor Expansion and Cohort Generation:

-

Once the tumors reach a certain size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.

-

Passage the tumor by implanting fragments into a new cohort of mice.

-

Once tumors are established in the new cohort and reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration and Monitoring:

-

Administer this compound (e.g., 3 or 30 mg/kg) or vehicle control orally (p.o.) twice daily[1].

-

Measure tumor volume using calipers (Volume = (length × width²)/2) at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for the specified duration (e.g., 22 days)[1].

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the evaluation of a PRKACA inhibitor like this compound.

Conclusion

This compound is a highly promising therapeutic candidate for the treatment of fibrolamellar hepatocellular carcinoma. Its potent and specific inhibition of the constitutively active DNAJB1-PRKACA fusion protein addresses the primary oncogenic driver in this disease. The preclinical data, demonstrating significant in vitro and in vivo activity, provide a strong rationale for its continued development. This technical guide summarizes the current knowledge of this compound and provides a framework for researchers and drug developers to further investigate its therapeutic potential. The detailed understanding of its mechanism of action and the availability of robust preclinical models will be crucial for its successful translation into a clinical setting for patients with FL-HCC.

References

- 1. AlphaLISA SureFire Ultra Human and Mouse Phospho-CREB (Ser133) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 2. revvity.com [revvity.com]

- 3. bioline.ru [bioline.ru]

- 4. researchgate.net [researchgate.net]

- 5. DS89002333 - Immunomart [immunomart.com]

- 6. DS89002333 - Immunomart [immunomart.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. fibrofoundation.org [fibrofoundation.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-DS89002333 Target Validation in Fibrolamellar Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A defining molecular characteristic of FL-HCC is the presence of a somatic 400kb deletion on chromosome 19, which results in a DNAJB1-PRKACA gene fusion. This fusion protein leads to the constitutive activation of the catalytic subunit of protein kinase A (PKA), a key driver of tumorigenesis in this cancer. (R)-DS89002333 is a potent, orally active, and selective inhibitor of PKA's catalytic subunit, PRKACA. This technical guide provides an in-depth overview of the target validation of this compound in FL-HCC, summarizing key preclinical data, detailing experimental methodologies, and illustrating the core signaling pathways involved.

Introduction to FL-HCC and the DNAJB1-PRKACA Target

Fibrolamellar Hepatocellular Carcinoma is a distinct subtype of primary liver cancer that typically arises in non-cirrhotic livers.[1][2] Unlike conventional hepatocellular carcinoma, FL-HCC is not associated with chronic liver disease or viral hepatitis.[1] The discovery of the recurrent DNAJB1-PRKACA gene fusion in the majority of FL-HCC patients has identified a critical oncogenic driver and a promising therapeutic target.[1][3][4]

The DNAJB1-PRKACA fusion protein results from the juxtaposition of the DnaJ heat shock protein family member B1 (DNAJB1) gene with the Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) gene.[3] This fusion leads to the overexpression and dysregulation of PRKACA, resulting in heightened PKA activity.[3] The kinase activity of the fusion protein is essential for its oncogenic function, making the inhibition of PRKACA a rational therapeutic strategy for FL-HCC.[4]

This compound: A Potent PRKACA Inhibitor

This compound is a novel, orally bioavailable small molecule inhibitor of PRKACA. It has demonstrated high potency with a reported IC50 of 0.3 nM.[5][6][7][8] Preclinical studies have shown its anti-tumor activity in FL-HCC models, validating PRKACA as a druggable target in this disease.[4][5]

Core Signaling Pathways in FL-HCC

The constitutive activation of the DNAJB1-PRKACA fusion protein initiates a cascade of downstream signaling events that promote cancer cell growth and survival. A key mechanism involves the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the activation of the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 translocates to the nucleus and, in complex with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300, drives a pro-tumorigenic transcriptional program.

Furthermore, the DNAJB1-PRKACA fusion kinase has been shown to interact with and potentiate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. This crosstalk between the PKA and Wnt pathways appears to accelerate FL-HCC tumorigenesis.

Visualizing the DNAJB1-PRKACA Signaling Cascade

Caption: DNAJB1-PRKACA signaling cascade in FL-HCC.

Preclinical Data Summary

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of FL-HCC.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Endpoint | Result | Citation |

| PRKACA Kinase Inhibition | Recombinant Enzyme | IC50 | 0.3 nM | [5][6][7][8] |

| CREB Phosphorylation | NIH/3T3 cells | IC50 | 50 nM | [5] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Model | Animal | Treatment | Outcome | Citation |

| NIH/3T3-fusion allograft | Female nude mice | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [5] |

| FL-HCC PDX xenograft | Female NOD SCID mice | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continuous dosing. | [5] |

Detailed Experimental Protocols

In Vitro Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PRKACA enzyme.

-

Methodology: A biochemical kinase assay is performed using recombinant human PRKACA enzyme. The assay measures the phosphorylation of a specific substrate, such as a CREB-derived peptide, in the presence of varying concentrations of this compound. The reaction is initiated by the addition of ATP, and the extent of phosphorylation is quantified, typically using a fluorescence-based method or radiometric analysis. The IC50 value is calculated from the dose-response curve.

-

Objective: To assess the ability of this compound to inhibit PKA signaling within a cellular context.

-

Methodology:

-

Cell Culture: NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 μM) for 30 minutes.[5]

-

Lysis: Following treatment, cells are lysed to extract cellular proteins.

-

Detection: The level of phosphorylated CREB (at Ser133) is measured using a sensitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay. Total CREB levels are also measured for normalization.

-

Analysis: The IC50 value is determined by plotting the percentage of inhibition of CREB phosphorylation against the log concentration of this compound.

-

In Vivo Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a murine allograft model expressing the DNAJB1-PRKACA fusion.

-

Methodology:

-

Cell Line Generation: NIH/3T3 cells are stably transfected with a vector expressing the DNAJB1-PRKACA fusion protein. Stable clones are selected using an appropriate antibiotic marker.

-

Animal Model: Female nude mice (athymic) are used.

-

Tumor Implantation: A suspension of the engineered NIH/3T3-fusion cells (e.g., 1 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered orally twice daily for 5 days at doses of 12.5 and 50 mg/kg.[5]

-

Endpoint Analysis: The primary endpoint is tumor growth inhibition. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

-

-

Objective: To assess the anti-tumor activity of this compound in a more clinically relevant model that retains the heterogeneity of the original patient tumor.

-

Methodology:

-

PDX Establishment: Fresh tumor tissue from a consenting FL-HCC patient is obtained under sterile conditions. The tissue is fragmented into small pieces (e.g., 2-3 mm³) and implanted subcutaneously into the flank of immunocompromised mice (e.g., female NOD SCID mice).

-

Tumor Propagation: Once the initial tumors (F0 generation) reach a certain size, they are harvested and serially passaged into new cohorts of mice to expand the model.

-

Treatment Study: When tumors in a passage cohort reach the desired size, mice are randomized. This compound is administered orally twice daily for 22 days at doses of 3 and 30 mg/kg.[5]

-

Monitoring and Analysis: Tumor growth and animal well-being are monitored as described for the allograft model.

-

Visualizing the Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Subcutaneous Injection of Human Colorectal Cancer Cells in Athymic Nude Mice to Evaluate Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Tumorigenicity Assay in Nude Mice [bio-protocol.org]

- 7. Tumorigenicity Assay in Nude Mice [en.bio-protocol.org]

- 8. Oncogenic PKA signaling increases c-MYC protein expression through multiple targetable mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-DS89002333: A Potent PRKACA Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of (R)-DS89002333, a potent and orally active inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a specific stereoisomer of the compound DS89002333. The CAS number for DS89002333 is 2832159-79-0.[1][2][3][4] While the "(R)" designation in the query suggests a specific enantiomer, the IUPAC name associated with CAS number 2832159-79-0, N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide, defines a precise stereochemical configuration.[1][3] It is this specific isomer that has been the subject of the research detailed below.

| Property | Value | Reference |

| CAS Number | 2832159-79-0 | [1][2][3][4] |

| Molecular Formula | C22H20ClF2N3O3 | [1][2][4] |

| Molecular Weight | 447.87 g/mol | [1] |

| IUPAC Name | N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide | [1][3] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The primary publication referencing its synthesis states that the compound was synthesized as a novel PRKACA inhibitor, but does not provide the experimental details.[5][6]

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of PRKACA, the catalytic subunit of protein kinase A. Its primary therapeutic potential lies in the treatment of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer driven by the DNAJB1-PRKACA fusion gene.[5][6]

In Vitro Activity

| Parameter | Cell Line/Assay | Value | Reference |

| PRKACA Inhibition (IC50) | Kinase Assay | 0.3 nM | [7] |

| CREB Phosphorylation Inhibition (IC50) | NIH/3T3 cells | 50 nM |

In Vivo Activity

| Animal Model | Dosing Regimen | Outcome | Reference |

| NIH/3T3-fusion allograft | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [7] |

| FL-HCC Patient-Derived Xenograft (PDX) | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing. | [7] |

Mechanism of Action and Signaling Pathway

In fibrolamellar hepatocellular carcinoma (FL-HCC), a chromosomal deletion leads to the formation of a DNAJB1-PRKACA fusion protein. This fusion results in the constitutive (uncontrolled) activation of the PRKACA kinase. Activated PRKACA then phosphorylates and inactivates Salt-Inducible Kinases (SIKs). The inactivation of SIKs allows the transcriptional co-activator CRTC2 to translocate to the nucleus, where it complexes with CREB and p300 to drive the expression of genes that promote cancer cell growth and survival.[6] this compound exerts its therapeutic effect by directly inhibiting the catalytic activity of the DNAJB1-PRKACA fusion protein, thereby blocking this oncogenic signaling cascade.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following are generalized descriptions of the methodologies based on the available literature.

In Vitro PRKACA Kinase Assay (General Protocol)

The inhibitory activity of this compound on PRKACA is likely determined using a biochemical assay. A typical protocol would involve incubating the recombinant PRKACA enzyme with a known substrate (such as a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the IC50 value.

Cell-Based Assays (General Protocol)

To assess the intracellular activity of this compound, a cell line expressing the DNAJB1-PRKACA fusion protein, such as NIH/3T3 cells engineered to express the fusion, is used.[7] These cells are treated with different concentrations of the compound. The inhibitory effect is quantified by measuring the phosphorylation status of downstream targets of PRKACA, like CREB, using techniques such as Western blotting or specific immunoassays.

In Vivo Xenograft Studies (General Protocol)

The anti-tumor efficacy of this compound is evaluated in immunocompromised mice bearing tumors derived from FL-HCC patient tissue (PDX models) or cell lines expressing the DNAJB1-PRKACA fusion.[5][7] The compound is administered orally, and tumor volume is measured regularly over the course of the treatment. Animal body weight is also monitored as an indicator of toxicity.

References

- 1. Increased Protein Kinase A Activity Induces Fibrolamellar Hepatocellular Carcinoma Features Independent of DNAJB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medkoo.com [medkoo.com]

- 4. DS89002333 - Immunomart [immunomart.com]

- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fibrofoundation.org [fibrofoundation.org]

- 7. medchemexpress.com [medchemexpress.com]

(R)-DS89002333: A Potent and Selective Inhibitor of PRKACA for Fibrolamellar Hepatocellular Carcinoma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-DS89002333 is a highly potent and orally active small molecule inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA). This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of the (R)-enantiomer of DS89002333, with a particular focus on its therapeutic potential in Fibrolamellar Hepatocellular Carcinoma (FL-HCC). The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

Introduction

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults. A defining molecular characteristic of FL-HCC is the presence of a somatic 400 kb deletion on chromosome 19, which results in the fusion of the DNAJB1 and PRKACA genes. The resulting DNAJB1-PRKACA fusion protein exhibits constitutive kinase activity, driving oncogenesis. This compound has emerged as a promising therapeutic agent that directly targets this aberrant kinase activity.

Biological Activity and Potency

This compound is the biologically active enantiomer of the PRKACA inhibitor DS89002333. Its potent inhibitory activity against PRKACA has been demonstrated in multiple studies.

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Parameter | Value | Species/System | Reference |

| IC50 (PRKACA) | 0.3 nM | Biochemical Assay | [1][2] |

| In Vitro Activity | Inhibition of CREB phosphorylation | NIH/3T3 cells | [3] |

| In Vivo Efficacy | Anti-tumor activity | NIH/3T3-fusion allograft mouse model | [3] |

| Significant tumor inhibition | FL-HCC Patient-Derived Xenograft (PDX) mouse model | [3] | |

| Effective In Vivo Dose | 3 mg/kg and 30 mg/kg (oral, twice daily) | FL-HCC PDX mouse model | [3] |

Mechanism of Action and Signaling Pathway

The DNAJB1-PRKACA fusion protein is the primary driver of FL-HCC. This compound exerts its anti-tumor effects by directly inhibiting the constitutive kinase activity of the PRKACA component of this fusion protein. This inhibition leads to the modulation of downstream signaling pathways critical for tumor cell survival and proliferation.

The key signaling cascade initiated by the DNAJB1-PRKACA fusion involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs).[1][4] The inactivation of SIKs leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2. Activated CRTC2 then translocates to the nucleus and, in complex with CREB and the acetyltransferase p300, drives the expression of genes that promote malignant growth.[1][4]

Additionally, the Wnt/β-catenin signaling pathway has been identified as a critical cooperating pathway in DNAJB1-PRKACA-driven tumorigenesis.[5]

Signaling Pathway Diagram

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate evaluation of this compound. The following sections outline the core experimental protocols.

In Vitro PRKACA Kinase Inhibition Assay

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against PRKACA.

Objective: To determine the IC50 value of this compound for PRKACA.

Materials:

-

Recombinant human PRKACA enzyme

-

Peptide substrate (e.g., Kemptide: LRRASLG)

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.015% Brij-35)

-

Detection system (e.g., mobility shift assay, fluorescence-based assay)

-

384-well plates

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the peptide substrate, ATP, and the diluted this compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the PRKACA enzyme to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for PRKACA Inhibition

This protocol outlines a method to assess the intracellular activity of this compound by measuring the phosphorylation of a downstream target.

Objective: To evaluate the ability of this compound to inhibit PRKACA activity within a cellular context.

Materials:

-

NIH/3T3 cells (or other suitable cell line)

-

This compound

-

Cell culture medium and supplements

-

Forskolin (to stimulate cAMP production and activate PKA)

-

Lysis buffer

-

Antibodies: anti-phospho-CREB, anti-total-CREB, and appropriate secondary antibodies

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Seed NIH/3T3 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 30 minutes).

-

Stimulate the cells with forskolin to activate the PKA pathway.

-

Lyse the cells and collect the protein lysates.

-

Determine the levels of phosphorylated CREB and total CREB using Western blotting or ELISA.

-

Analyze the dose-dependent decrease in CREB phosphorylation to determine the cellular potency of this compound.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound in a xenograft mouse model.

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD SCID mice)

-

FL-HCC patient-derived xenograft (PDX) tissue or a suitable cell line (e.g., NIH/3T3 expressing the DNAJB1-PRKACA fusion)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Implant FL-HCC PDX tissue or cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at the desired dose(s) and schedule (e.g., 3 and 30 mg/kg, twice daily for 22 days).

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.

Experimental Workflow Diagram

Conclusion

This compound is a potent and specific inhibitor of the PRKACA kinase, with a clear mechanism of action targeting the oncogenic driver of Fibrolamellar Hepatocellular Carcinoma. The data summarized in this guide demonstrate its significant anti-tumor activity in preclinical models of FL-HCC. The provided experimental protocols offer a foundation for further research and development of this promising therapeutic candidate. Continued investigation into the clinical potential of this compound is warranted.

References

- 1. fibrofoundation.org [fibrofoundation.org]

- 2. DS89002333 - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

DNAJB1-PRKACA Fusion Protein: An In-depth Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the recurrent DNAJB1-PRKACA gene fusion, a pathognomonic alteration in fibrolamellar hepatocellular carcinoma (FL-HCC), has marked a pivotal moment in understanding and targeting this rare and aggressive liver cancer. This technical guide provides a comprehensive overview of the DNAJB1-PRKACA fusion protein, its oncogenic mechanisms, and its emergence as a prime therapeutic target. We delve into the quantitative data supporting its role as a driver oncogene, detail key experimental protocols for its study, and visualize the intricate signaling pathways it commandeers. This document is intended to serve as a core resource for researchers and drug development professionals dedicated to advancing therapies for FL-HCC and other malignancies driven by this unique fusion protein.

The DNAJB1-PRKACA Fusion: A Defining Feature of Fibrolamellar Carcinoma

Fibrolamellar carcinoma is a rare liver cancer that primarily affects adolescents and young adults without underlying liver disease.[1][2] A seminal discovery identified a heterozygous ~400-kb deletion on chromosome 19 in nearly all FL-HCC tumors, resulting in an in-frame fusion of exon 1 of DNAJB1 (DnaJ Heat Shock Protein Family Member B1) with exons 2-10 of PRKACA (Protein Kinase CAMP-Activated Catalytic Subunit Alpha).[3] This fusion event creates a chimeric protein where the J-domain of DNAJB1 is fused to the catalytic core of PRKACA, the catalytic subunit of Protein Kinase A (PKA).[3] The fusion protein is often referred to as DNAJ-PKAc.

The consistent presence of this fusion in FL-HCC, a cancer with a typically low mutational burden, strongly implicates it as the primary oncogenic driver. This has positioned the DNAJB1-PRKACA fusion protein as a highly specific and attractive target for therapeutic intervention.

Quantitative Insights into DNAJB1-PRKACA Function

The oncogenic activity of the DNAJB1-PRKACA fusion is underpinned by its altered biochemical properties and expression levels. The fusion leads to constitutive activation of the PKA catalytic subunit.

| Parameter | Finding | Significance | Reference(s) |

| Fusion Transcript Expression | Detected in 100% of FL-HCC patients studied. | Confirms its role as a defining biomarker. | [4] |

| PRKACA Transcript Levels | Increased 3 to 8-fold in tumor tissue compared to normal liver. | Suggests the fusion leads to overexpression of the kinase domain. | [5] |

| PKA Kinase Activity | The chimeric protein retains full PKA kinase activity. | Constitutive kinase activity drives downstream oncogenic signaling. | [5] |

| Basal PKA Activity | 10-fold higher ratio of free to total PKA activity in tumors. | Indicates elevated, cAMP-independent kinase activity. | [6] |

The DNAJB1-PRKACA Signaling Cascade: A Pathway to Oncogenesis

The DNAJB1-PRKACA fusion protein exerts its oncogenic effects by hijacking and dysregulating downstream signaling pathways. A key mechanism involves the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs).[2][7] This inactivation leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2 (CREB-Regulated Transcription Coactivator 2).[2][7] Activated CRTC2 then translocates to the nucleus, where it complexes with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300 to drive the expression of genes involved in cell growth, proliferation, and metabolism.[2]

Therapeutic Strategies Targeting DNAJB1-PRKACA

The unique and central role of the DNAJB1-PRKACA fusion in FL-HCC has spurred the development of targeted therapeutic strategies, including small molecule inhibitors and immunotherapy approaches.

Small Molecule Inhibitors

Given that the kinase activity of PRKACA is essential for the oncogenic function of the fusion protein, direct inhibition of this activity is a logical therapeutic approach.[8] Preclinical studies have shown that novel PRKACA inhibitors can effectively suppress fusion protein-dependent cell growth in vitro and in vivo.[8] For example, the compound DS89002333 demonstrated potent PRKACA inhibitory activity and anti-tumor effects in an FL-HCC patient-derived xenograft model.[8] However, a significant challenge for PKA inhibitors is the potential for on-target toxicity due to the essential roles of wild-type PKA in normal physiology.[2]

Peptide Vaccines

The fusion junction of the DNAJB1-PRKACA protein creates a unique neoantigen that can be targeted by the immune system. This has led to the development of peptide vaccines designed to elicit a T-cell response against cancer cells expressing the fusion protein.

Clinical Trial Data for DNAJB1-PRKACA Peptide Vaccines

| Trial Identifier | Vaccine/Treatment | Phase | Key Findings | Reference(s) |

| NCT04248569 | FLC-Vac (24-amino acid peptide) + Nivolumab and Ipilimumab | I | In 12 evaluable patients: 75% (9/12) generated a T-cell response to the vaccine. 25% (3/12) had a partial response (significant tumor reduction). 75% (9/12) had disease control. | [1][9][10] |

| NCT05937295 | Fusion-VAC-XS15 (22-mer peptide) + Atezolizumab | I | Ongoing; designed to evaluate immunogenicity, safety, and preliminary efficacy in 20 patients. | [11][12][13] |

These early clinical trial results are promising, demonstrating that a vaccine-induced immune response against the DNAJB1-PRKACA fusion is achievable and can lead to clinical benefit in some patients with advanced FL-HCC.

Key Experimental Protocols for DNAJB1-PRKACA Research

Reproducible and robust experimental methods are crucial for advancing our understanding of DNAJB1-PRKACA and for the development of effective therapies. Below are detailed protocols for key experimental techniques used in FL-HCC research.

Generation of the DNAJB1-PRKACA Fusion using CRISPR/Cas9

This protocol describes the generation of the Dnajb1-Prkaca fusion in mice, a critical tool for in vivo studies.

Protocol:

-

Guide RNA (gRNA) Design: Design gRNAs to target intron 1 of the murine Dnajb1 gene and intron 1 of the murine Prkaca gene.[5] The goal is to induce double-strand breaks in these regions to facilitate the ~400 kb deletion and subsequent fusion.

-

Vector Construction: Clone the designed gRNAs into a suitable CRISPR/Cas9 expression vector, such as pX330, which co-expresses Cas9 nuclease and the gRNA.[5]

-

In Vivo Delivery: Deliver the CRISPR/Cas9 vectors to the livers of adult mice. A common and effective method is hydrodynamic tail vein injection.[14]

-

Tumor Monitoring: Monitor the mice for signs of tumor development over an extended period (e.g., up to 14 months).[15]

-

Analysis of Liver Tissue:

-

Genomic DNA Analysis: Perform PCR on genomic DNA extracted from liver tissue to confirm the presence of the Dnajb1-Prkaca fusion gene.[14]

-

Histological Analysis: Conduct histological and immunohistochemical analysis of liver tumors to compare their morphology to human FL-HCC.[14]

-

RNA Sequencing: Perform RNA sequencing to confirm the expression of the fusion transcript and to analyze the transcriptomic changes induced by the fusion.[14]

-

Western Blotting for DNAJB1-PRKACA Detection

This protocol outlines the detection of the chimeric DNAJB1-PRKACA protein in cell or tissue lysates.

Protocol:

-

Sample Preparation:

-

Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE:

-

Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight. The wild-type PRKACA protein is approximately 41 kDa, and the DNAJB1-PRKACA fusion protein is approximately 46 kDa.[16]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[17]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Immunoprecipitation of DNAJB1-PRKACA

This protocol is for the enrichment of the DNAJB1-PRKACA protein from complex lysates, often for subsequent analysis by mass spectrometry or Western blotting.

Protocol:

-

Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing lysis buffer to preserve protein interactions.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G-agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.[18] Centrifuge and collect the supernatant.

-

Antibody Incubation: Add a primary antibody specific to DNAJB1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[5]

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[19]

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[19]

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer for 5 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Mass Spectrometry-based Phosphoproteomics

This protocol provides a general workflow for identifying the substrates of the DNAJB1-PRKACA kinase.

Protocol:

-

Sample Preparation:

-

Lyse cells expressing either wild-type PRKACA or the DNAJB1-PRKACA fusion in a denaturing buffer.

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[20]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

Future Directions and Conclusion

The identification of the DNAJB1-PRKACA fusion has revolutionized the field of FL-HCC research and opened new avenues for targeted therapies. While significant progress has been made, several key areas warrant further investigation:

-

Overcoming Therapeutic Resistance: Understanding the mechanisms of resistance to PKA inhibitors and peptide vaccines will be crucial for developing more durable and effective treatments.

-

Combination Therapies: Exploring the synergistic effects of combining DNAJB1-PRKACA-targeted therapies with other agents, such as immune checkpoint inhibitors or inhibitors of downstream signaling components like p300, holds great promise.[2]

-

Expanding to Other Cancers: Investigating the prevalence and role of DNAJB1-PRKACA and other PRKACA fusions in other cancer types may broaden the applicability of these targeted therapies.

-

Refining Delivery Systems: For nucleic acid-based therapies targeting the fusion transcript, optimizing delivery to tumor cells while minimizing off-target effects is an important area of research.[6]

References

- 1. youtube.com [youtube.com]

- 2. fibrofoundation.org [fibrofoundation.org]

- 3. DNAJB1-PRKACA fusion neoantigens elicit rare endogenous T cell responses that potentiate cell therapy for fibrolamellar carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. researchgate.net [researchgate.net]

- 6. A preclinical “magic bullet” against fibrolamellar hepatocellular carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. FusionVAC22_01: a phase I clinical trial evaluating a DNAJB1-PRKACA fusion transcript-based peptide vaccine combined with immune checkpoint inhibition for fibrolamellar hepatocellular carcinoma and other tumor entities carrying the oncogenic driver fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNAJB1-PRKACA fusion drives fibrolamellar liver cancer through impaired SIK signaling and CRTC2/p300-mediated transcriptional reprogramming [cancer.fr]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 19. Immunoprecipitation Procedure [sigmaaldrich.com]

- 20. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Integrated Phosphoproteomics for Identifying Substrates of Human Protein Kinase A (PRKACA) and Its Oncogenic Mutant DNAJB1 - PRKACA - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Protein Kinase A in Fibrolamellar Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A defining molecular characteristic of FLC is the presence of a somatic ~400 kb deletion on chromosome 19, which results in a chimeric transcript encoding the DNAJB1-PRKACA fusion protein. This fusion leads to the constitutive activation of Protein Kinase A (PKA), a critical driver of FLC pathogenesis. This technical guide provides an in-depth exploration of the central role of aberrant PKA signaling in FLC, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support ongoing research and drug development efforts.

The DNAJB1-PRKACA Fusion: The Oncogenic Driver of FLC

The hallmark of FLC is the DNAJB1-PRKACA fusion protein.[1] This fusion results from an intrachromosomal deletion that joins exon 1 of DNAJB1 (encoding a member of the Hsp40 chaperone family) to exons 2-10 of PRKACA (encoding the catalytic subunit α of PKA).[2][3] This event leads to the overexpression and constitutive activation of the PKA catalytic subunit, driving oncogenic signaling cascades.[4][5] While the fusion protein is a key characteristic, recent evidence also suggests that the overexpression of the wild-type PKA catalytic subunit, independent of the fusion, can also drive FLC-like phenotypes, highlighting the central role of increased PKA activity in the disease.[6][7]

Quantitative Analysis of PKA Dysregulation in FLC

The aberrant PKA activity in FLC has been quantified through various experimental approaches, providing a clearer understanding of its impact.

Table 1: PKA Expression and Activity in Fibrolamellar Carcinoma

| Parameter | Fold Change (FLC vs. Normal Liver) | Reference |

| PRKACA mRNA Expression | 10.6-fold increase | [8] |

| Total PKA Enzymatic Activity | 2-fold increase | [8] |

| Ratio of Free to Total PKA Activity | 10-fold increase | |

| cAMP Levels | Decreased |

Table 2: Efficacy of PKA Pathway Inhibitors in FLC Models

| Inhibitor | Model System | IC50 / EC50 | Reference |

| BLU0588 | Huh7 cells (PRKACA inhibition) | 25.0 nM | |

| BLU2864 | Huh7 cells (PRKACA inhibition) | 36.6 nM | |

| Uprosertib | FLC Patient-Derived Xenograft (FLC1) | Nanomolar range | |

| AT13148 | FLC Patient-Derived Xenografts (FLC1, FLC5) | Nanomolar range | |

| Capivasertib | FLC Patient-Derived Xenograft lines | Micromolar range | |

| KT5720 | FLC Patient-Derived Xenograft lines | Micromolar range | |

| Napabucasin | FLC Patient-Derived Xenografts | <10 nM to ~300 nM |

PKA-Mediated Signaling Pathways in FLC

The constitutively active PKA in FLC initiates a cascade of downstream signaling events that promote tumorigenesis. A key pathway involves the inactivation of Salt-Inducible Kinases (SIKs), leading to the activation of the CREB-regulated transcription coactivator 2 (CRTC2) and the histone acetyltransferase p300. This axis drives a transcriptional program that supports cell growth and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PKA in FLC.

In Vitro PKA Kinase Assay

This protocol is for measuring the kinase activity of PKA from FLC cell lysates or purified DNAJB1-PRKACA protein.

Materials:

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

PKA source (FLC cell lysate, patient tissue homogenate, or purified recombinant DNAJB1-PRKACA)

-

PKA substrate (e.g., Kemptide, LRRASLG)

-

ATP solution (including γ-32P-ATP for radiometric detection)

-

Phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or phosphorimager

Protocol:

-

Prepare the kinase reaction mixture by combining the kinase reaction buffer, PKA source, and PKA substrate in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10, 20, or 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer and heating.

-

If using phosphocellulose paper, wash the paper extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or visualize by autoradiography. If using SDS-PAGE, separate the proteins and visualize the phosphorylated substrate by autoradiography or western blot with a phospho-specific antibody.

cAMP Measurement Assay

This protocol describes a competitive enzyme immunoassay for the quantification of cAMP levels in FLC tissues or cells.

Materials:

-

FLC and normal liver tissue samples or cell lysates

-

cAMP immunoassay kit (commercially available)

-

Microplate reader

Protocol:

-

Homogenize tissue samples or lyse cells in the buffer provided with the assay kit.

-

Centrifuge the homogenates/lysates to pellet cellular debris.

-

Collect the supernatant for the assay.

-

Prepare a standard curve using the provided cAMP standards.

-

Add samples and standards to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated cAMP to each well.

-

Incubate the plate according to the kit's instructions to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution to each well and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.

RNA Sequencing (RNA-Seq) and Data Analysis

This protocol outlines the general workflow for identifying differentially expressed genes in FLC.

Protocol:

-

RNA Extraction: Isolate total RNA from FLC and adjacent normal liver tissues using a suitable RNA extraction kit.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a spectrophotometer (for purity) and a bioanalyzer (for integrity).

-

Library Preparation: Construct RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Quality Control: Evaluate the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the high-quality reads to a reference genome.

-

Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in FLC compared to normal liver tissue using statistical packages like DESeq2 or edgeR.

-

Downstream Analysis: Perform pathway analysis and gene ontology enrichment analysis on the differentially expressed genes to identify dysregulated biological processes.

Cell Viability Assay

This protocol describes the use of a tetrazolium-based (MTT/MTS) assay to assess the effect of PKA inhibitors on the viability of FLC cells.

Materials:

-

FLC cell lines or primary cells from patient-derived xenografts

-

96-well cell culture plates

-

PKA inhibitors of interest

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed FLC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PKA inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Future Directions and Therapeutic Implications

The central role of the DNAJB1-PRKACA fusion and subsequent PKA hyperactivation in FLC provides a clear therapeutic target. The development of specific and potent PKA inhibitors is a promising strategy. The quantitative data and experimental protocols provided in this guide are intended to facilitate the preclinical evaluation of such inhibitors. Furthermore, understanding the downstream signaling pathways offers opportunities for combination therapies. Targeting key nodes in the PKA-SIK-CRTC2/p300 axis may provide synergistic effects and overcome potential resistance mechanisms. Continued research utilizing the described methodologies will be crucial for translating our understanding of PKA's role in FLC into effective clinical treatments.

References

- 1. Assessment of PKA and PKC Inhibitors on Force and Kinetics of Non-failing and Failing Human Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. altogenlabs.com [altogenlabs.com]

- 5. news-medical.net [news-medical.net]

- 6. fibrofoundation.org [fibrofoundation.org]

- 7. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of (R)-DS89002333: A Potent PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-DS89002333 is a novel, potent, and orally active inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA). This molecule has emerged as a promising therapeutic candidate for the treatment of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare and aggressive liver cancer predominantly affecting adolescents and young adults. FL-HCC is characterized by a specific genetic alteration, a fusion of the DNAJB1 and PRKACA genes, which leads to the constitutive activation of PRKACA signaling. This compound has demonstrated significant anti-tumor activity in preclinical models of FL-HCC, including patient-derived xenografts. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, a detailed description of the implicated signaling pathway, and a summary of key experimental findings.

Introduction

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare liver malignancy with limited therapeutic options beyond surgical resection.[1] Unlike other forms of hepatocellular carcinoma, FL-HCC is not typically associated with underlying liver disease or viral hepatitis.[1] A landmark discovery identified a recurrent somatic mutation in the majority of FL-HCC patients: a ~400 kb deletion on chromosome 19 that results in the fusion of the DNAJB1 gene to the PRKACA gene.[1] This fusion event leads to the overexpression and constitutive activation of the PRKACA kinase, a key driver of oncogenesis in this disease.[1] The critical role of the DNAJB1-PRKACA fusion protein in FL-HCC pathogenesis has made it a prime target for therapeutic intervention.[1]

DS89002333 was synthesized as a novel and potent inhibitor of PRKACA.[1] The specific enantiomer, this compound, has been identified as a key active compound. This document details the discovery and preclinical development of this promising therapeutic agent.

Physicochemical Properties and Structure

This compound is an orally active small molecule. While the definitive stereochemistry of the active enantiomer is denoted by its IUPAC name, for the purpose of this guide, we will refer to it by its common identifier.

| Property | Value |

| IUPAC Name | N-[(S)-(3-chloro-4-fluorophenyl) [(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide |

| Molecular Formula | C22H20ClF2N3O3 |

| Molecular Weight | 447.86 g/mol |

| CAS Number | 2832159-79-0 |

Mechanism of Action and Signaling Pathway

The DNAJB1-PRKACA fusion protein is the primary oncogenic driver in FL-HCC. The fusion results in a constitutively active PRKACA kinase that is no longer subject to its normal regulation by cyclic AMP (cAMP). This leads to the aberrant phosphorylation of downstream substrates, promoting cell growth and proliferation.

A core mechanism of the DNAJB1-PRKACA fusion protein involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). In the nucleus, CRTC2, in conjunction with the acetyltransferase p300, drives a transcriptional program that promotes malignant growth.

This compound acts as a potent inhibitor of the PRKACA kinase activity of the fusion protein, thereby blocking this downstream signaling cascade.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the PRKACA kinase.

| Assay | Metric | Value | Reference |

| PRKACA Kinase Inhibition | IC50 | 0.3 nM | [2] |

In Vivo Activity

Studies have shown that this compound inhibits fusion protein-dependent cell growth both in vitro and in vivo.[1] Furthermore, the compound has shown anti-tumor activity in a patient-derived xenograft (PDX) model of FL-HCC that expresses the DNAJB1-PRKACA fusion gene.[1]

Note: Detailed quantitative in vivo efficacy data, such as tumor growth inhibition (TGI) percentages and specific dosing regimens, are not publicly available in the reviewed literature.

Pharmacokinetics and Selectivity

Note: Detailed pharmacokinetic parameters (e.g., half-life, bioavailability, clearance) and a comprehensive kinase selectivity profile for this compound are not publicly available in the reviewed literature.

Experimental Protocols

Note: The detailed experimental protocols for the synthesis, in vitro assays, and in vivo studies of this compound are not publicly available in the primary peer-reviewed literature. The following are generalized descriptions based on standard methodologies in the field.

PRKACA Kinase Inhibition Assay (General Protocol)

A typical in vitro kinase assay to determine the IC50 of an inhibitor for PRKACA would involve the following steps:

-

Reagents: Recombinant human PRKACA enzyme, a suitable peptide substrate (e.g., kemptide), ATP, and the test compound (this compound).

-

Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the substrate by the kinase. This is often detected using a labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or by using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The kinase, substrate, and test compound are incubated together in a suitable buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay (General Protocol)

To assess the effect of this compound on the growth of FL-HCC cells, a cell viability or proliferation assay would be performed:

-

Cell Lines: An appropriate FL-HCC cell line expressing the DNAJB1-PRKACA fusion protein.

-

Assay Principle: These assays measure the number of viable cells after treatment with the test compound. Common methods include colorimetric assays (e.g., MTT, XTT), fluorometric assays (e.g., resazurin), or luminescent assays (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound.

-

After a defined incubation period (e.g., 72 hours), the viability reagent is added.

-

The signal (absorbance, fluorescence, or luminescence) is measured using a plate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound relative to a vehicle-treated control. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model (General Protocol)

The anti-tumor efficacy of this compound would be evaluated in an in vivo PDX model of FL-HCC:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

Tumor Implantation: Tumor fragments from an FL-HCC patient are surgically implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., orally, daily), while the control group receives the vehicle.

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and the general health of the mice are also monitored.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Conclusion

This compound is a potent and specific inhibitor of the PRKACA kinase, the key oncogenic driver in Fibrolamellar Hepatocellular Carcinoma. Preclinical studies have demonstrated its ability to inhibit the growth of FL-HCC cells in vitro and in vivo, highlighting its potential as a targeted therapy for this rare and devastating cancer. Further investigation into its clinical efficacy, pharmacokinetic profile, and long-term safety is warranted. The development of this compound represents a significant step forward in providing a much-needed therapeutic option for patients with FL-HCC.

References

The Selectivity Profile of (R)-DS89002333: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-DS89002333, also known as DS89002333, has emerged as a highly potent and orally active inhibitor of the cAMP-dependent Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3] With a reported IC50 of 0.3 nM, this compound is under investigation as a promising therapeutic agent, particularly for Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer characterized by the DNAJB1-PRKACA fusion protein.[2][3] Understanding the selectivity of such a potent inhibitor is paramount for predicting its therapeutic window and potential off-target effects. This technical guide provides a comprehensive overview of the currently available information on the selectivity profile of this compound, details relevant experimental methodologies, and visualizes key cellular pathways and workflows.

Executive Summary

This compound is a sub-nanomolar inhibitor of PRKACA. While its primary target is well-established, a comprehensive, publicly available kinome-wide selectivity scan detailing its inhibitory activity against a broad panel of other kinases has not been identified in the current literature. This document summarizes the known activity of this compound, provides detailed protocols for assays relevant to its characterization, and presents diagrams of the targeted signaling pathway and general experimental workflows for kinase selectivity profiling.

This compound Quantitative Data